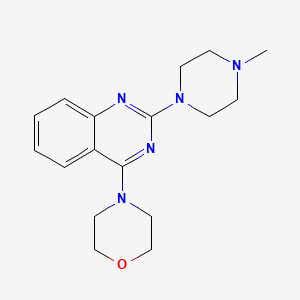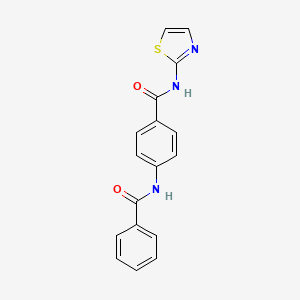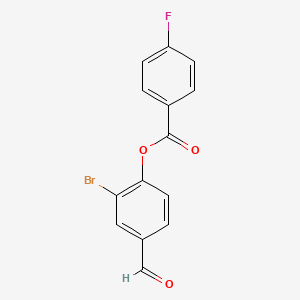![molecular formula C14H13ClF3N5 B5871955 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 37157, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and is known to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
CGP 37157 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. It has been shown to have neuroprotective effects by inhibiting the mitochondrial Na+/Ca2+ exchanger, which prevents the accumulation of calcium ions in the mitochondria and reduces oxidative stress. Additionally, CGP 37157 has been shown to inhibit the activity of the mitochondrial permeability transition pore, which plays a key role in cell death during ischemia-reperfusion injury.
Mécanisme D'action
CGP 37157 exerts its effects by binding to the mitochondrial Na+/Ca2+ exchanger and inhibiting its activity. This leads to a reduction in the accumulation of calcium ions in the mitochondria, which in turn reduces oxidative stress and prevents cell death. Additionally, CGP 37157 inhibits the activity of the mitochondrial permeability transition pore, which prevents the release of proapoptotic factors and reduces cell death.
Biochemical and Physiological Effects
CGP 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, prevent mitochondrial dysfunction, and inhibit cell death. Additionally, CGP 37157 has been shown to increase ATP production, which is essential for cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 37157 has several advantages for lab experiments. It is a highly specific inhibitor of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which makes it an ideal tool for studying the role of these proteins in various diseases. Additionally, CGP 37157 has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using CGP 37157 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CGP 37157 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CGP 37157. One area of interest is the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic heart disease. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 37157 and to identify any potential off-target effects. Finally, there is a need for the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger and the mitochondrial permeability transition pore, which may have greater therapeutic potential.
Méthodes De Synthèse
CGP 37157 can be synthesized using a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4,6-dimethyl-2-pyrimidinecarboxylic acid followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained after purification using various techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-9-3-4-11(15)10(6-9)14(16,17)18/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGEDMVFQAGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)